
2-(4-Ethylpiperazin-1-yl)acetic acid dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Ethylpiperazin-1-yl)acetic acid dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in research settings, particularly in the fields of pharmacology, medicinal chemistry, and neuroscience.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylpiperazin-1-yl)acetic acid dihydrochloride typically involves the reaction of 4-ethylpiperazine with chloroacetic acid. The reaction is carried out in an aqueous medium, and the product is isolated as a dihydrochloride salt. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Water or an aqueous solution.
Catalyst: None required, but sometimes a base like sodium hydroxide is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to maximize the efficiency of the reaction and minimize the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Ethylpiperazin-1-yl)acetic acid dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of 2-(4-Ethylpiperazin-1-yl)acetic acid.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-Ethylpiperazin-1-yl)acetic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in the modulation of neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a GABA-B receptor agonist.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mecanismo De Acción
The mechanism of action of 2-(4-Ethylpiperazin-1-yl)acetic acid dihydrochloride involves its interaction with specific molecular targets, such as GABA-B receptors. By binding to these receptors, the compound can modulate neurotransmitter release and neuronal excitability. This interaction can lead to various physiological effects, including sedation, muscle relaxation, and anxiolysis.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Ethylpiperazin-1-yl)acetic acid dihydrobromide: Similar in structure but contains bromide ions instead of chloride ions.
4-Ethylpiperazine: The parent compound without the acetic acid moiety.
Piperazine: The simplest form of the compound, lacking the ethyl and acetic acid groups.
Uniqueness
2-(4-Ethylpiperazin-1-yl)acetic acid dihydrochloride is unique due to its specific structure, which allows it to interact with GABA-B receptors effectively. This makes it a valuable compound in research focused on the central nervous system and potential therapeutic applications.
Propiedades
Fórmula molecular |
C8H18Cl2N2O2 |
|---|---|
Peso molecular |
245.14 g/mol |
Nombre IUPAC |
2-(4-ethylpiperazin-1-yl)acetic acid;dihydrochloride |
InChI |
InChI=1S/C8H16N2O2.2ClH/c1-2-9-3-5-10(6-4-9)7-8(11)12;;/h2-7H2,1H3,(H,11,12);2*1H |
Clave InChI |
IYDGEZQORQWKJY-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCN(CC1)CC(=O)O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


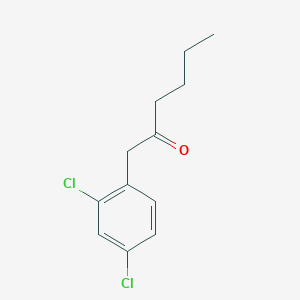
![(7-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride](/img/structure/B15232207.png)
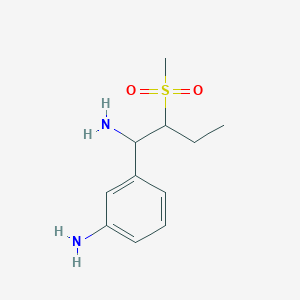

![Methyl6-methylthieno[2,3-d]pyrimidine-4-carboxylate](/img/structure/B15232231.png)
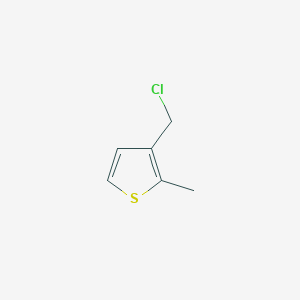

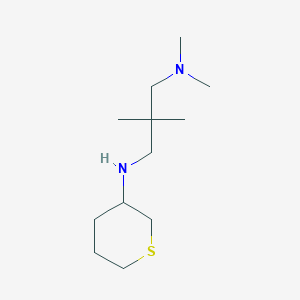
![3-Ethoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B15232250.png)
![tert-Butyl((3aS,6aR)-tetrahydro-1H-furo[3,4-c]pyrrol-3a(3H)-yl)carbamate](/img/structure/B15232258.png)
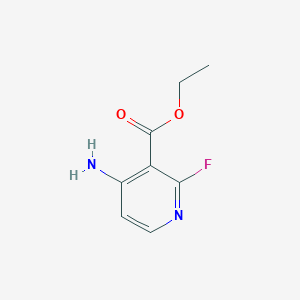

![5-Ethyl-4-oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B15232298.png)
![2,5-Dioxaspiro[3.5]nonan-7-one](/img/structure/B15232303.png)
